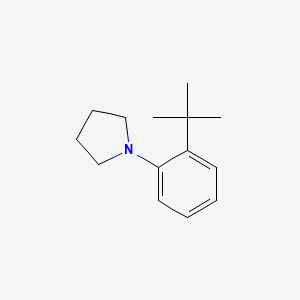

1-(2-(tert-Butyl)phenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-tert-butylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-14(2,3)12-8-4-5-9-13(12)15-10-6-7-11-15/h4-5,8-9H,6-7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVNJRWXRAYYTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210426-70-3 | |

| Record name | 1-(2-(1,1-Dimethylethyl)phenyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210426703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(1,1-Dimethylethyl)phenyl]pyrrolidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N76JSR9BK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 2 Tert Butyl Phenyl Pyrrolidine and Its Derivatives

General Synthetic Routes to Pyrrolidine (B122466) Ring Systems

The pyrrolidine ring is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals. nih.govmappingignorance.org Consequently, a diverse array of synthetic methods for its construction has been developed. These strategies often involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close the five-membered ring.

Key synthetic approaches include:

Cyclization of Linear Precursors: A common strategy involves the intramolecular cyclization of functionalized open-chain compounds. This includes the N-heterocyclization of primary amines with diols catalyzed by iridium complexes or the cyclocondensation of alkyl dihalides with primary amines. organic-chemistry.org A simple one-pot preparation can be achieved via the chlorination of amino alcohols with thionyl chloride, which bypasses the need for traditional protection-activation-cyclization-deprotection sequences. organic-chemistry.org

Reductive Amination: The reaction of dicarbonyl compounds, such as 1,4-diketones, with anilines through successive reductive amination is an efficient route to N-aryl-substituted pyrrolidines. nih.gov This method often employs transfer hydrogenation, for example, using an iridium catalyst. nih.govresearchgate.net

[3+2] Cycloaddition Reactions: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most direct and atom-economical methods for creating substituted pyrrolidines. mappingignorance.org This approach is highly stereoselective and can generate multiple new stereocenters in a single step. mappingignorance.org

C-H Functionalization: Modern methods involving the intramolecular amination of unactivated C(sp³)-H bonds, often catalyzed by copper or dirhodium complexes, provide direct access to the pyrrolidine core from readily available precursors. organic-chemistry.org

Targeted Synthesis of N-Arylated Pyrrolidines

The introduction of an aryl substituent onto the pyrrolidine nitrogen atom creates N-aryl pyrrolidines, a class of compounds with significant biological activity. nih.gov A variety of synthetic methods have been established to achieve this N-arylation.

A 2024 review highlights numerous synthetic approaches documented between 2015 and 2023, including: nih.gov

Transition-Metal Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig amination and Chan-Evans-Lam coupling are powerful tools for forming the aryl-nitrogen bond. nih.gov

Reductive Amination: As mentioned previously, the reductive amination of diketones with anilines is a robust method for synthesizing N-aryl pyrrolidines. nih.gov An iridium-catalyzed process using diketones and various anilines provides good to excellent yields under mild conditions. nih.gov

Nucleophilic Cyclization and Other Methods: Other strategies include nucleophilic cyclization, reactions involving benzyne (B1209423) intermediates, multicomponent reactions, and green synthesis approaches. nih.gov

The choice of method often depends on the specific substitution patterns of the aryl group and the pyrrolidine ring, as well as the desired functional group tolerance.

The synthesis of 1-(2-tert-butyl)phenyl)pyrrolidine requires the specific construction or introduction of the sterically hindered ortho-tert-butylphenyl group. This is typically a two-part challenge: forming the substituted aromatic ring and then attaching it to the pyrrolidine nitrogen.

Formation of the Substituted Aryl Precursor: The key starting material is often 2-tert-butylphenol (B146161) or 2-tert-butylaniline (B1265841). The synthesis of 2-tert-butylphenol is an industrial process achieved through the Friedel-Crafts alkylation of phenol (B47542) with isobutene or tert-butanol. google.com The selectivity for the ortho product over the para isomer can be controlled by the choice of catalyst and reaction conditions. Catalysts like gamma aluminium trioxide or specific ion exchange resins are known to favor the formation of ortho-tert-butylphenol. vinatiorganics.com

Attachment to the Pyrrolidine Ring: Once the 2-tert-butylaniline precursor is obtained, it can be coupled with a suitable pyrrolidine or a linear C4 precursor using the N-arylation methods described in section 2.2. For instance, the Buchwald-Hartwig amination could be employed to couple 2-tert-butylaniline with a 1,4-dihalobutane or a protected pyrrolidine derivative. Alternatively, the iridium-catalyzed reductive amination of a 1,4-dicarbonyl compound with 2-tert-butylaniline would directly yield the target N-arylated pyrrolidine. nih.gov

For many pharmaceutical applications, obtaining a single enantiomer of a chiral compound is crucial, as different enantiomers can have vastly different biological effects. mappingignorance.org Therefore, the development of enantioselective and asymmetric syntheses for substituted pyrrolidines is a major focus of modern organic chemistry. nih.govmdpi.com These methods aim to control the stereochemistry during the formation of the pyrrolidine ring or its subsequent functionalization.

Key strategies include the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool. nih.gov Asymmetric 1,3-dipolar cycloadditions, phosphine-catalyzed cascade reactions, and biocatalytic routes are prominent examples of these advanced approaches. mappingignorance.orgacs.orgacs.org

A highly effective asymmetric route for producing substituted N-tert-butyl pyrrolidines utilizes a nitrile anion cyclization strategy. acs.orgnih.gov This method is particularly noteworthy as it has been developed into a practical, multi-kilogram scale synthesis that avoids chromatographic purification. acs.orgacs.org

The key cyclization step is optimized using specific reagents, as detailed in the table below.

| Parameter | Finding | Citation |

| Reaction Type | Nitrile Anion 5-exo-tet Cyclization | acs.orgnih.gov |

| Key Reagents | Diethyl chlorophosphate (activating group), Lithium hexamethyldisilazide (LiHMDS, base) | acs.orgacs.org |

| Yield | >95% | nih.gov |

| Enantiomeric Excess | 94-99% ee | nih.gov |

| Key Feature | Proceeds with clean inversion of the C-4 stereocenter | acs.orgnih.gov |

| Process Note | The order of reagent addition is crucial for maximizing yield and purity. acs.orgacs.org |

This methodology has been successfully applied to substrates with both electron-rich and electronically neutral phenyl groups, demonstrating its general applicability. acs.orgnih.gov

Reductive cyclization offers another powerful avenue for the synthesis of arylpyrrolidines. These protocols typically involve the formation of an imine or a related intermediate, which is then reduced and cyclized in a single pot or in a sequential manner.

One prominent example is the iridium-catalyzed successive reductive amination of diketones with anilines via transfer hydrogenation. nih.gov This process constructs the N-aryl-substituted pyrrolidine ring in good to excellent yields under mild conditions. nih.govresearchgate.net A proposed mechanism involves the initial condensation of the diketone and aniline (B41778) to form an imine, which is then reduced by the iridium catalyst to an amino ketone, followed by a second intramolecular condensation and reduction to yield the final pyrrolidine product. nih.gov

Another approach involves the selective reductive amination and cyclization of levulinic acid. By carefully selecting the catalyst, the reaction can be directed to form either pyrrolidones or pyrrolidines. Using ruthenium(III) chloride (RuCl₃) as the catalyst with phenylsilane (B129415) as the reductant selectively affords N-aryl pyrrolidines in high yields. rsc.org

More complex cascade reactions have also been developed. For instance, a one-pot, two-stage synthesis of highly functionalized spiro[oxindole-3,3′-pyrrolidine] derivatives involves an initial organocatalyzed nitro-Michael addition, followed by a metal-catalyzed reductive cyclization of the resulting adduct. chemrxiv.org

The enantioselective nitrile anion cyclization strategy discussed previously is a prime example of a chromatography-free synthesis. acs.orgnih.govacs.org In the reported synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, the five-step sequence from a chloroketone precursor yields the final product with over 99.9% chemical and optical purity after a final crystallization, completely obviating the need for chromatographic separation. acs.orgacs.orgresearchgate.net The high efficiency and stereocontrol of the key cyclization step are critical to achieving the purity required to bypass this common purification technique.

Enantioselective and Asymmetric Synthesis Approaches

Diastereomeric Resolution Techniques in Pyrrolidine Synthesis

Diastereomeric resolution is a classical yet powerful technique for separating enantiomers from a racemic mixture. wikipedia.org The core principle involves converting a mixture of enantiomers, which share identical physical properties, into a mixture of diastereomers, which have distinct physical properties like melting point and solubility. wikipedia.org This difference allows for their separation through methods such as fractional crystallization. wikipedia.org

The process consists of two main steps:

Diastereomer Formation : The racemic pyrrolidine mixture is reacted with a single enantiomer of a chiral resolving agent. This reaction can form a covalent bond or, more conveniently, an acid-base salt. wikipedia.org For a racemic pyrrolidine, which is basic, a chiral acid can be used as the resolving agent. This creates a pair of diastereomeric salts.

Separation and Recovery : Due to their different physical properties, one of the diastereomeric salts can be selectively crystallized from a suitable solvent. wikipedia.org After separation, the desired enantiomer of the pyrrolidine is recovered by breaking the bond or salt linkage to the resolving agent.

This method is a cornerstone in the industrial preparation of single-enantiomer compounds. acs.org For instance, the resolution of racemic ibuprofen (B1674241) is often achieved by forming diastereomeric salts with an enantiopure amine like (S)-(-)-α-methylbenzylamine, followed by crystallization. acs.org A similar strategy can be applied to pyrrolidine derivatives, where the choice of resolving agent and crystallization solvent is critical for achieving high yield and diastereomeric excess. acs.org

Stereocontrol during Pyrrolidine Ring Formation

Achieving precise control over stereochemistry during the synthesis of the pyrrolidine ring is crucial for accessing specific, biologically active isomers. Various advanced methods have been developed to address this challenge, often relying on catalysis or the use of chiral starting materials.

One major strategy involves the stereoselective cyclization of acyclic precursors. mdpi.com For example, a one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of base and gold(I) catalysts, can produce substituted pyrrolidines with three stereocenters in high yields and with excellent diastereoselectivity. rsc.org Another approach uses the photo-promoted ring contraction of pyridines with silylborane, which proceeds through a vinylazomethine ylide intermediate to form pyrrolidine derivatives. nih.gov

The use of chiral auxiliaries and catalysts is also prominent. Proline itself, a chiral pyrrolidine, is a highly effective organocatalyst. Its rigid five-membered ring structure allows it to form well-defined enamines with carbonyl compounds, while its carboxylic acid group can coordinate with an electrophile, directing its approach to a specific face of the enamine and thus controlling the stereochemical outcome. mdpi.com More complex, densely functionalized pyrrolidines can be synthesized with high stereocontrol through methods like Rhodium-catalyzed C-H amination, which can establish non-adjacent stereocenters with high diastereoselectivity. nih.gov

Furthermore, starting from readily available chiral precursors like 4-hydroxyproline (B1632879) is a common and effective strategy for synthesizing complex pyrrolidine-containing drug molecules. nih.gov The inherent chirality of the starting material guides the stereochemistry of subsequent transformations.

Metal-Catalyzed Coupling Reactions in the Synthesis of N-Arylated Pyrrolidines

Metal-catalyzed cross-coupling reactions are indispensable tools for constructing the N-aryl bond, a key feature of the target compound 1-(2-(tert-Butyl)phenyl)pyrrolidine. Palladium catalysts are particularly prevalent in these transformations.

A powerful method involves the palladium-catalyzed intramolecular C-H amination of picolinamide-protected amine substrates, which allows for the synthesis of pyrrolidines under relatively mild conditions with low catalyst loading. organic-chemistry.org Another significant strategy is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes. colab.ws In a notable one-pot process, γ-amino alkenes can be reacted with two different aryl bromides in a tandem N-arylation/carboamination sequence. This is achieved by an in-situ modification of the palladium catalyst through phosphine (B1218219) ligand exchange, providing a rapid route to N-aryl-2-benzyl pyrrolidine derivatives with good to excellent diastereoselectivity. documentsdelivered.com

For the direct functionalization of the pyrrolidine ring itself, palladium-catalyzed α-C(sp³)–H arylation has been developed. This method allows for the coupling of N-protected pyrrolidines with a wide array of arylboronic acids, including heteroaromatic ones, with high monoselectivity. nih.gov The reaction can even be performed in a one-pot, sequential manner to achieve diastereoselective diarylation. nih.gov

The table below summarizes key metal-catalyzed reactions for the synthesis of N-arylated pyrrolidines.

| Reaction Type | Catalyst System | Substrates | Key Features |

| Intramolecular C-H Amination | Palladium catalyst | Picolinamide (PA) protected amines | Forms pyrrolidine ring; low catalyst loading. organic-chemistry.org |

| Tandem N-arylation/Carboamination | Palladium/Phosphine ligands | γ-Amino alkenes, two different aryl bromides | One-pot diarylation; high diastereoselectivity. documentsdelivered.com |

| α-C(sp³)–H Arylation | Pd(TFA)₂ / 1,4-BQ | N-protected pyrrolidines, arylboronic acids | Direct functionalization of the pyrrolidine ring; high monoselectivity. nih.gov |

Application of Organometallic Reagents in Pyrrolidine Synthesis

Organometallic reagents, which feature a carbon-metal bond, are crucial for forming new carbon-carbon and carbon-heteroatom bonds in pyrrolidine synthesis, often with high levels of stereocontrol.

A highly effective method for producing enantiomerically enriched 2-aryl-N-Boc-pyrrolidines involves the use of an organozinc reagent. researchgate.netacs.org The process begins with the asymmetric deprotonation of N-Boc-pyrrolidine using s-butyllithium (s-BuLi) and the chiral ligand (-)-sparteine. The resulting chiral lithiated intermediate undergoes transmetalation with zinc chloride (ZnCl₂) to form a configurationally stable 2-pyrrolidinozinc reagent. This organozinc compound can then be coupled with a variety of aryl halides in a palladium-catalyzed Negishi cross-coupling reaction to yield the desired 2-aryl-pyrrolidine with excellent enantioselectivity. researchgate.netacs.org

Grignard reagents are also employed in pyrrolidine synthesis. One asymmetric approach involves the addition of a Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane (B48130) to an N-tert-butanesulfinyl aldimine. psu.edu This reaction proceeds with high yield and good diastereoselectivity. Subsequent one-pot deprotection and reductive cyclization afford the 2-substituted pyrrolidine. psu.edu

Furthermore, organometallic complexes can act as catalysts. Copper complexes, for example, have been used to catalyze the intramolecular C-H amination of N-fluoride amides to produce pyrrolidines. acs.org Similarly, iridium-catalyzed hydrosilylation of tertiary amides and lactams can generate azomethine ylides, which then undergo cycloaddition reactions to form highly substituted pyrrolidines in a one-pot process. nih.govacs.org

Preparation of Key this compound Analogues and Intermediates

The synthesis of analogues and key intermediates is fundamental to exploring structure-activity relationships and developing efficient synthetic routes to the final target compound.

Synthesis of Pyrrolidine-2,5-dione Derivatives

Pyrrolidine-2,5-diones, also known as succinimides, are valuable intermediates and analogues. A straightforward synthesis of N-aryl pyrrolidine-2,5-diones involves the reaction of maleic anhydride (B1165640) with aromatic amines. researchgate.net This reaction opens the anhydride ring to form an intermediate (Z)-4-oxo-4-(arylamino)but-2-enoic acid. Subsequent treatment with a dehydrating agent like thionyl chloride (SOCl₂) induces cyclization to furnish the desired 3-chloro-1-aryl pyrrolidine-2,5-dione. researchgate.net

Another powerful method for constructing substituted pyrrolidine-2,5-diones is through a Michael addition. researchgate.netebi.ac.uk In this approach, a ketone is added to an N-substituted maleimide (B117702) in the presence of an organocatalyst system, such as OtBU-l-threonine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This strategy allows for the creation of diverse derivatives by varying both the ketone and the N-substituent on the maleimide. researchgate.netebi.ac.uk

Synthesis of N-Boc-Pyrrolidine Derivatives

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. N-Boc-pyrrolidine is a key starting material for the synthesis of many substituted pyrrolidines. sigmaaldrich.com

One of the most powerful applications of N-Boc-pyrrolidine is in the enantioselective synthesis of 2-aryl-N-Boc-pyrrolidines. researchgate.netacs.org As detailed previously (Section 2.2.4), this method involves a sequence of asymmetric lithiation mediated by (-)-sparteine, transmetalation with a zinc salt, and a subsequent palladium-catalyzed Negishi coupling with an aryl bromide. acs.org This protocol is highly versatile, accommodating a wide range of functionalized and heteroaromatic bromides, and has been used in the short total synthesis of natural products like (R)-nicotine. researchgate.netacs.org

The development of this methodology is summarized in the table below.

| Step | Reagents | Purpose | Outcome |

| 1. Asymmetric Deprotonation | N-Boc-pyrrolidine, s-BuLi, (-)-sparteine | Generates a chiral α-lithiated pyrrolidine intermediate. | High enantioselectivity is established. acs.orgacs.org |

| 2. Transmetalation | ZnCl₂ | Converts the lithiated species to a more stable organozinc reagent. | Forms a configurationally rigid 2-pyrrolidinozinc reagent. researchgate.net |

| 3. Negishi Cross-Coupling | Aryl bromide, Pd(OAc)₂, t-Bu₃P-HBF₄ | Forms the C-C bond between the pyrrolidine and the aryl group. | Produces 2-aryl-N-Boc-pyrrolidines in high yield and enantiomeric ratio. researchgate.netacs.org |

This sequence highlights a state-of-the-art approach to creating chiral pyrrolidine derivatives, which are crucial intermediates for the synthesis of complex target molecules like this compound.

Preparation of Halo-Substituted Phenylpyrrolidine Precursors

The synthesis of halo-substituted phenylpyrrolidine precursors is a critical step in the development of various chemical entities. These precursors are versatile intermediates, commonly prepared through several strategic synthetic routes. The primary methods involve the formation of the carbon-nitrogen (C-N) bond between a pre-halogenated aromatic ring and a pyrrolidine moiety, or the direct halogenation of a phenylpyrrolidine scaffold. Key methodologies include palladium-catalyzed cross-coupling reactions, direct electrophilic aromatic substitution, and intramolecular cyclization. Each approach offers distinct advantages and is selected based on the availability of starting materials and the desired substitution pattern of the final compound.

1 Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds. rsc.org This palladium-catalyzed cross-coupling reaction is exceptionally effective for synthesizing N-arylpyrrolidines by coupling pyrrolidine with an aryl halide. rsc.orgchegg.com The reaction's broad utility stems from its tolerance of a wide range of functional groups and its applicability to various aryl halides (Br, Cl, I) and pseudohalides (e.g., triflates). chegg.comnih.gov

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. rsc.orgnih.gov The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often employed to enhance catalytic activity and efficiency. scientificupdate.com

For the preparation of halo-substituted phenylpyrrolidine precursors, a di-haloarene is typically reacted with pyrrolidine. By carefully controlling the reaction conditions and stoichiometry, selective mono-amination can be achieved, yielding the desired halo-phenylpyrrolidine. Common bases used in this reaction include sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu). nih.gov

Table 1: Examples of Buchwald-Hartwig Amination for Halo-Substituted Phenylpyrrolidine Synthesis

| Aryl Halide Substrate | Product | Catalyst/Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| 1-Bromo-2-chlorobenzene | 1-(2-Chlorophenyl)pyrrolidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | High |

| 1-Bromo-4-fluorobenzene | 1-(4-Fluorophenyl)pyrrolidine | Pd(OAc)₂ / P(t-Bu)₃ | KOtBu | Dioxane | Good to High |

| 1,4-Dichlorobenzene | 1-(4-Chlorophenyl)pyrrolidine | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | High |

| 1-Bromo-4-iodobenzene | 1-(4-Bromophenyl)pyrrolidine | Pd(OAc)₂ / SPhos | K₂CO₃ | t-BuOH | Good |

2 Direct Electrophilic Halogenation of N-Phenylpyrrolidine

Another direct route to these precursors is the electrophilic halogenation of an N-phenylpyrrolidine scaffold. The pyrrolidino substituent is a strongly activating group and directs electrophilic substitution to the ortho and para positions of the phenyl ring. Due to the steric hindrance imposed by the pyrrolidine ring, the major product is typically the para-substituted isomer. chegg.com

This method is conceptually straightforward and can be highly efficient. Standard halogenating agents are used, such as N-chlorosuccinimide (NCS) for chlorination, N-bromosuccinimide (NBS) or bromine (Br₂) for bromination, and N-iodosuccinimide (NIS) for iodination. The reaction conditions are generally mild, though care must be taken to avoid poly-halogenation by controlling the stoichiometry of the halogenating agent. A patented process for the analogous synthesis of 1-(4-bromophenyl)piperidine (B1277246) from N-phenylpiperidine highlights the industrial viability of this approach. google.com

It is important to note that reaction conditions can influence the outcome. For instance, the bromination of certain N-aryl pyrrolidines, such as 1-methyl-2-phenylpyrrolidine, in hot aqueous hydrobromic acid has been shown to result in bromination on the pyrrolidine ring rather than the aromatic ring. rsc.orgpsu.edu Therefore, neutral or buffered conditions are preferable for achieving selective aromatic halogenation.

Table 2: Reagents for Direct Halogenation of N-Phenylpyrrolidine

| Halogenation Type | Reagent | Major Product |

|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | 1-(4-Chlorophenyl)pyrrolidine |

| Bromination | N-Bromosuccinimide (NBS) | 1-(4-Bromophenyl)pyrrolidine |

| Iodination | N-Iodosuccinimide (NIS) | 1-(4-Iodophenyl)pyrrolidine |

3 Intramolecular Cyclization Methods

The synthesis of the pyrrolidine ring can also be achieved via the intramolecular cyclization of a suitable acyclic precursor that already contains a halo-phenyl moiety. One such method is a one-pot reaction starting from halogenated amides, which proceeds through amide activation, reduction, and subsequent intramolecular nucleophilic substitution to form the pyrrolidine ring.

While this approach is effective for synthesizing a variety of N-substituted pyrrolidines, research has indicated that the synthesis of N-arylpyrrolidines, in particular, can be challenging. The weaker nucleophilicity of the arylamine nitrogen compared to an aliphatic amine can hinder the final intramolecular cyclization step, often leading to low yields or the formation of uncyclized secondary amine products. This limitation makes methods like the Buchwald-Hartwig amination a more common and reliable choice for preparing N-(halo-phenyl)pyrrolidine structures.

Structural Elucidation and Advanced Characterization of 1 2 Tert Butyl Phenyl Pyrrolidine Scaffolds

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 1-(2-(tert-butyl)phenyl)pyrrolidine scaffolds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer detailed insights into the connectivity and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For derivatives of 1-phenylpyrrolidine, ¹H and ¹³C NMR provide specific chemical shift values that are characteristic of the phenyl and pyrrolidine (B122466) ring protons and carbons. rsc.org For instance, in 1-phenyl-2-(o-tolyl)pyrrolidine, the proton NMR spectrum shows distinct multiplets for the aromatic protons, as well as for the protons of the pyrrolidine ring. rsc.org The ¹³C NMR spectrum of this compound reveals chemical shifts for the aromatic and pyrrolidine carbons, with the tolyl methyl carbon appearing at a characteristic upfield shift. rsc.org

Two-dimensional (2D) NMR techniques, although not explicitly detailed in the provided search results for the target compound, are generally employed to establish through-bond and through-space correlations between protons and carbons, further confirming the structural assignment.

Table 1: ¹H NMR Spectroscopic Data for 1-phenyl-2-(o-tolyl)pyrrolidine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic | 7.18 – 7.12 | m | |

| Aromatic | 6.63 | t | 7.2 |

| Aromatic | 6.49 | d | 8.1 |

| Pyrrolidine-CH | 4.70 | dd | 8.1, 1.0 |

| Pyrrolidine-CH₂ | 3.73 – 3.66 | m | |

| Pyrrolidine-CH₂ | 3.39 | q | 9.0 |

| Pyrrolidine-CH₂ | 2.42 – 2.34 | m | |

| Pyrrolidine-CH₂ | 2.11 – 1.83 | m | |

| Tolyl-CH₃ | 2.32 | s |

Data sourced from The Royal Society of Chemistry. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for 1-phenyl-2-(o-tolyl)pyrrolidine

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic | 147.3 |

| Aromatic | 141.7 |

| Aromatic | 136.2 |

| Aromatic | 129.3 |

| Aromatic | 129.1 |

| Aromatic | 126.0 |

| Aromatic | 115.8 |

| Aromatic | 112.4 |

| Pyrrolidine-CH | 62.8 |

| Pyrrolidine-CH₂ | 49.2 |

| Pyrrolidine-CH₂ | 36.3 |

| Pyrrolidine-CH₂ | 23.2 |

| Tolyl-CH₃ | 21.2 |

Data sourced from The Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which aids in confirming the molecular formula. For example, the HRMS (ESI-TOF) of 1-phenyl-2-(o-tolyl)pyrrolidine shows a calculated m/z for [M+H]⁺ of 238.1590, with a found value of 238.1588, confirming its elemental composition. rsc.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the case of 1-phenyl-2-(o-tolyl)pyrrolidine, the IR spectrum shows characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C-N stretching and aromatic C=C bending vibrations. rsc.org

Table 3: IR Spectroscopic Data for 1-phenyl-2-(o-tolyl)pyrrolidine

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretch (aliphatic) | 2968 |

| C=C stretch (aromatic) | 1599, 1505 |

| C-N stretch | 1363 |

| C-H bend (aromatic) | 747, 691 |

Data sourced from The Royal Society of Chemistry. rsc.org

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. For a related compound, 2-tert-butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[3,4-b]indole, X-ray analysis confirmed the molecular structure and atom connectivity that had been proposed based on NMR spectroscopy. researchgate.net The analysis revealed that the indole (B1671886) and pyrrolidine ring systems are essentially coplanar. researchgate.net The tert-butyl group was found to have one methyl group bisecting the molecular plane. researchgate.net Such detailed structural information is invaluable for understanding the steric and electronic properties of the molecule.

In another example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate revealed that the proline ring adopts an envelope conformation. uomphysics.net The stability of the crystal structure was attributed to intermolecular C-H...O hydrogen bonds. uomphysics.net

Conformational Analysis in Diverse Phases (Solution and Gas Phase)

The conformation of the pyrrolidine ring is a key structural feature. It is known to exist in two predominant puckered forms: Cγ-exo and Cγ-endo envelope conformers. nih.gov The ratio of these conformers can be influenced by substituents on the ring. nih.gov For example, the introduction of a sterically demanding tert-butyl group at the C-4 position of proline strongly favors a pseudoequatorial orientation, which in turn dictates the puckering of the pyrrolidine ring. nih.gov

While direct studies on the conformational analysis of this compound in solution and gas phases were not found in the search results, the principles derived from studies on substituted prolines are applicable. nih.gov Computational methods, in conjunction with experimental data from NMR and IR spectroscopy, are often used to model the conformational landscape of such molecules in different environments. The National Institute of Standards and Technology (NIST) provides gas-phase thermochemistry and IR spectrum data for the parent pyrrolidine molecule, which can serve as a basis for more complex computational studies. nist.gov

Computational and Theoretical Investigations of 1 2 Tert Butyl Phenyl Pyrrolidine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com It is widely used to predict molecular geometries, electronic properties, and reaction energetics. mdpi.comchemrxiv.org By calculating the electron density, DFT methods can accurately describe the electronic structure and, consequently, the chemical behavior of molecules. chemrxiv.org

A fundamental step in any computational study is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. chemrxiv.org For systems related to 1-(2-(tert-Butyl)phenyl)pyrrolidine, DFT methods like B3LYP are commonly employed with basis sets such as 6-31G(d,p) or 6-311++G(2d,2p) to find these equilibrium structures. nih.gov This process is not limited to finding a single minimum energy structure; it can also identify different stable conformers and their relative energies.

Once an optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

| Calculated Property | Significance |

| Optimized Geometry | Provides the most stable 3D arrangement of atoms, bond lengths, and angles. |

| Total Energy | Allows for the comparison of the relative stability of different isomers or conformers. |

| HOMO Energy | Indicates the propensity for electron donation (nucleophilicity). |

| LUMO Energy | Indicates the propensity for electron acceptance (electrophilicity). |

| HOMO-LUMO Gap | Relates to the molecule's chemical reactivity and kinetic stability. |

| NBO Charges | Describes the electron distribution and charge on each atom in the molecule. |

This table outlines key molecular properties obtained from DFT calculations and their chemical significance.

Pyrrolidine (B122466) moieties are central to organocatalysis, often proceeding through the formation of iminium ion intermediates. The stability of these ions is critical for the efficiency and outcome of the catalytic cycle. Computational studies have systematically examined the stability of pyrrolidine-derived iminium ions, particularly their stability relative to hydrolysis. ub.edunih.gov Using methods such as M06-2X/6-311+G(d,p), researchers can calculate the equilibrium positions for reactions involving the transfer of a secondary amine between two different carbonyl compounds. acs.orgfigshare.com

These calculations allow for the ranking of iminium ions based on their relative stability, which helps predict which iminium species will predominate in a reaction mixture containing multiple carbonyl groups. nih.gov In the context of asymmetric organocatalysis, iminium ions derived from chiral pyrrolidines are of particular interest. To manage the complexity of numerous conformers, studies have utilized simpler models like 2-tert-butylpyrrolidine (B182177) to establish the fundamental configurational and conformational aspects of these substituted iminium ions. acs.org

Further investigations have quantified the effect of conjugation on stability. DFT calculations have shown that adding a double bond to the iminium ion structure results in a relative stabilization of approximately 3.5 kcal/mol. acs.org This data is vital for designing more effective catalysts, as the success of reactions like Michael additions depends on the relative stability of the initial and final iminium intermediates. ub.eduacs.org

| System Comparison | Relative Stabilization Energy (ΔE) | Method |

| Iminium ion vs. Conjugated Iminium ion | ~3.5 kcal/mol | M06-2X/6-311+G(d,p) |

This table presents the calculated stabilization energy gained by extending conjugation in a pyrrolidine-derived iminium ion, as determined by DFT. acs.org

Molecules with flexible rings and bulky substituents, such as this compound, can exist in multiple conformations. Understanding the conformational landscape—the collection of stable conformers and the energy barriers between them—is crucial for predicting molecular behavior. DFT calculations are used to explore these landscapes by mapping the potential energy surface. beilstein-journals.org

This involves identifying all low-energy conformers and the transition states that connect them. The calculated energy barriers for these transformations reveal the kinetics of conformational changes. For example, in studies of related pyrrolidinone systems, DFT has been used to clarify tautomeric equilibria, showing that one tautomer can be more stable than another and calculating the small energy barrier for their interconversion. beilstein-journals.org Such analyses can determine whether a product is formed under kinetic or thermodynamic control, providing deep insight into reaction selectivity. beilstein-journals.org

Molecular Dynamics Simulations and Electrostatic Potential Mapping Studies

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of atoms evolve over time. nih.govarxiv.org This technique is invaluable for understanding the flexibility of the pyrrolidine ring, the motion of the tert-butyl group, and how the molecule interacts with its environment. For instance, MD simulations can reveal the stability of different conformers at various temperatures and in different solvents, providing insights that complement the static picture from DFT. mdpi.com

Complementing MD are studies of the Molecular Electrostatic Potential (MESP). The MESP is a property derived from the electron distribution that maps the electrostatic potential onto the molecular surface. chemrxiv.org It provides a visual guide to the charge distribution of a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, colored blue). nih.gov

This mapping is a powerful tool for predicting non-covalent interactions and chemical reactivity. nih.gov Electron-rich regions, such as those around lone-pair bearing atoms like nitrogen, are indicative of sites for electrophilic attack or hydrogen bond acceptance. Conversely, electron-deficient areas suggest sites for nucleophilic attack. For a molecule like this compound, MESP analysis can predict how it will interact with other molecules, such as substrates, catalysts, or solvent molecules, guiding the understanding of its recognition features and reactivity. chemrxiv.orgresearchgate.net

| MESP Region | Color Code | Interpretation |

| Strongly Negative | Red | Electron-rich; site for electrophilic attack; hydrogen bond acceptor. |

| Moderately Negative | Yellow/Orange | Moderately electron-rich. |

| Neutral | Green | Non-polar region. |

| Positive | Blue | Electron-deficient; site for nucleophilic attack; hydrogen bond donor. |

This table summarizes the interpretation of Molecular Electrostatic Potential (MESP) maps, which are used to visualize and predict intermolecular interaction sites. nih.govresearchgate.net

Theoretical Approaches to Reaction Mechanisms and Reactivity Prediction

Computational chemistry offers profound insights into how chemical reactions occur. By calculating the potential energy surface for a reaction, theorists can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. beilstein-journals.org This allows for the complete elucidation of a reaction mechanism at the molecular level. For reactions involving pyrrolidine derivatives, DFT has been successfully used to explore mechanistic pathways, such as cycloadditions or nucleophilic additions, and to rationalize product selectivity. nih.govbeilstein-journals.org

Beyond mechanism elucidation, computational methods can predict a molecule's intrinsic reactivity. Conceptual DFT provides a framework for this, defining a set of chemical reactivity descriptors. scirp.org

These descriptors include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Dual Descriptor (DD): A local descriptor that identifies specific atomic sites prone to nucleophilic (DD > 0) or electrophilic (DD < 0) attack. scirp.org

| Reactivity Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | χ²/2η | Quantifies the global electrophilic nature of a molecule. |

| Dual Descriptor (DD) | f(2)(r) | Identifies local sites for nucleophilic (DD > 0) or electrophilic (DD < 0) attack. |

This table lists key global and local reactivity descriptors derived from Conceptual DFT, used to predict the chemical behavior of molecules. scirp.org

Computational Simulation Studies of Advanced Molecular Properties

Computational simulations extend beyond basic structure and reactivity to predict a wide range of advanced molecular properties. These simulations provide data that can be directly compared with experimental measurements, aiding in the interpretation of spectroscopic data and the characterization of new compounds.

For systems related to this compound, these studies include:

Spectroscopic Properties: DFT calculations can accurately predict vibrational frequencies, which are used to simulate infrared (IR) and Raman spectra. researchgate.net By comparing calculated spectra with experimental ones, chemists can confirm the structure of a synthesized compound and assign specific vibrational modes to observed peaks. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) can simulate UV-visible electronic spectra, predicting the wavelengths of maximum absorption (λmax) and helping to understand the electronic transitions involved. nih.gov

Thermodynamic Properties: Calculations can provide accurate values for thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy. This information is critical for predicting the spontaneity and equilibrium position of reactions, as well as the relative stability of different isomers and conformers under various temperature and pressure conditions. beilstein-journals.org

Chiroptical Properties: For chiral molecules, computational methods can predict properties like optical rotation and electronic circular dichroism (ECD) spectra, which are essential for determining the absolute configuration of enantiomers.

These advanced simulations provide a comprehensive theoretical characterization of a molecule, offering deep insights into its physical and chemical nature that are often inaccessible through experimental means alone.

Prediction of Metabolic Resistance for Pyrrolidine Derivatives

The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and duration of action. A primary goal of computational metabolic prediction is to identify which parts of a molecule are most susceptible to metabolism by enzymes, particularly the cytochrome P450 (CYP) superfamily. news-medical.netnih.gov By understanding these metabolic "hotspots," medicinal chemists can design analogues with improved resistance to metabolic breakdown.

For pyrrolidine derivatives, common metabolic transformations include hydroxylation, N-dealkylation, and oxidation of the pyrrolidine ring to form lactams. researchgate.net The presence of a tert-butyl group, as in this compound, can influence metabolic pathways. While the tert-butyl group itself can be a site of oxidation, its steric bulk can also shield adjacent parts of the molecule from enzymatic attack. nih.gov

Computational tools like quantum mechanics-based methods and machine learning models can predict the likelihood of metabolism at different sites within a molecule. nih.gov For instance, the lability of specific C-H bonds towards abstraction by CYP enzymes can be calculated, providing a quantitative measure of metabolic vulnerability. nih.gov

Research Findings:

Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to correlate molecular descriptors with metabolic stability. nih.gov For a series of pyrrolidine derivatives, descriptors such as electronic properties (e.g., partial charges on atoms), steric parameters, and lipophilicity are used to build predictive models. These models can then be used to screen virtual libraries of analogues to prioritize the synthesis of compounds with the most promising metabolic profiles.

For instance, a hypothetical QSAR study on analogues of this compound might reveal that modifications to the phenyl ring or the pyrrolidine moiety significantly impact metabolic stability. The introduction of electron-withdrawing groups on the phenyl ring could, for example, decrease the rate of aromatic hydroxylation. Similarly, strategic substitution on the pyrrolidine ring might hinder its oxidation.

| Compound | Modification | Predicted Metabolic Half-Life (t½) in Human Liver Microsomes (min) | Primary Predicted Site of Metabolism |

|---|---|---|---|

| This compound | Parent Compound | 45 | Pyrrolidine ring (α-carbon to Nitrogen) |

| 1-(2-(tert-Butyl)-4-fluorophenyl)pyrrolidine | Fluoro- substitution on phenyl ring | 65 | Pyrrolidine ring |

| 1-(2-(Trifluoromethylcyclopropyl)phenyl)pyrrolidine | Replacement of tert-butyl with trifluoromethylcyclopropyl | >120 | Phenyl ring |

| (R)-2-Methyl-1-(2-(tert-butyl)phenyl)pyrrolidine | Methyl substitution on pyrrolidine ring | 55 | tert-Butyl group |

Note: The data in this table is illustrative and based on general principles of metabolic prediction for similar chemical structures. It serves to demonstrate how computational models can guide the optimization of metabolic stability.

Simulation of Membrane Penetration for Optimized Analogues

The ability of a drug to penetrate cellular membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system targets, is fundamental to its efficacy. Molecular dynamics (MD) simulations are a powerful computational tool used to model the interaction of drug molecules with lipid bilayers, providing a detailed, atomistic view of the permeation process. nih.govmdpi.com

MD simulations can be used to calculate the potential of mean force (PMF) profile for a molecule as it moves across a model membrane. The PMF profile describes the free energy changes experienced by the molecule as it transitions from the aqueous environment into the hydrophobic core of the membrane and then out into the aqueous environment on the other side. The height of the energy barrier in the PMF profile is a key determinant of the molecule's permeability coefficient. nih.gov

Research Findings:

For analogues of this compound, MD simulations can be used to understand how structural modifications affect membrane penetration. Key molecular properties influencing permeability include lipophilicity (logP), polar surface area (PSA), molecular size, and the number of hydrogen bond donors and acceptors.

Simulations might show, for example, that increasing the lipophilicity of the molecule by adding non-polar substituents could enhance its partitioning into the membrane, but an excessively high lipophilicity might lead to the molecule becoming trapped within the lipid bilayer. Similarly, while some polar groups are necessary for aqueous solubility, a high polar surface area can significantly increase the energy barrier for crossing the hydrophobic membrane core.

| Analogue | Structural Modification | Calculated logP | Polar Surface Area (Ų) | Simulated Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |

|---|---|---|---|---|

| Analogue A (Parent) | - | 4.2 | 12.5 | 8.5 |

| Analogue B | Addition of a hydroxyl group to the pyrrolidine ring | 3.8 | 32.8 | 5.2 |

| Analogue C | Replacement of phenyl with pyridyl | 3.5 | 25.4 | 7.1 |

| Analogue D | Esterification of a hydroxyl group | 4.5 | 38.7 | 10.3 |

Note: The data presented in this table is hypothetical and intended to illustrate the types of results obtained from molecular dynamics simulations of membrane permeability. The values are representative of how structural changes can influence the physicochemical properties and predicted permeability of a compound.

Reactivity and Reaction Mechanisms Involving 1 2 Tert Butyl Phenyl Pyrrolidine

Catalytic Reaction Pathways and Mechanistic Elucidation

In many reactions catalyzed by secondary amines like pyrrolidine (B122466) derivatives, the formation of iminium ions is a crucial mechanistic step. nih.gov These intermediates are generated through the reaction of the amine catalyst with a carbonyl compound, typically an α,β-unsaturated aldehyde or ketone. acs.org This process increases the electrophilicity of the carbonyl compound, making it more susceptible to nucleophilic attack. nih.govacs.org

Computational studies have been employed to investigate the stability and formation of pyrrolidine-derived iminium ions. nih.govacs.org These studies help in understanding the thermodynamics and kinetics of iminium ion formation and their subsequent reactions. The stability of these iminium ions is influenced by factors such as conjugation and the nature of the substituents on the pyrrolidine ring. nih.govacs.org For instance, increased conjugation in the carbonyl compound generally leads to a more stable iminium ion. acs.org

The general mechanism for iminium ion catalysis involves the following steps:

Formation of the iminium ion: The secondary amine catalyst reacts with the carbonyl compound to form an iminium ion. acs.org

Nucleophilic attack: A nucleophile attacks the β-carbon of the iminium ion. nih.gov

Hydrolysis: The resulting enamine intermediate is hydrolyzed to release the product and regenerate the amine catalyst. nih.gov

The structure of the amine catalyst, including the presence of bulky substituents like the tert-butyl group, plays a significant role in controlling the stereochemical outcome of the reaction. nih.gov The steric hindrance imposed by the substituent can direct the approach of the nucleophile, leading to high levels of enantioselectivity. nih.govacs.org

Table 1: Key Aspects of Iminium Ion Catalysis

| Feature | Description |

| Catalyst | Secondary amines, such as pyrrolidine derivatives. acs.org |

| Substrate | Typically α,β-unsaturated aldehydes and ketones. acs.org |

| Intermediate | Iminium ion, formed by the reaction of the catalyst and substrate. nih.gov |

| Activation | Lowers the LUMO of the substrate, enhancing its electrophilicity. acs.org |

| Stereocontrol | Achieved through the chiral environment provided by the catalyst. nih.gov |

Pyrrolidine catalysts are effective in desymmetrization reactions, where a prochiral or meso compound is converted into a chiral product with high enantioselectivity. nih.govresearchgate.netchinesechemsoc.org This strategy is a powerful tool in asymmetric synthesis, as it can theoretically provide a 100% yield of the desired enantiomer. chinesechemsoc.org

The mechanism of desymmetrization often involves the selective reaction of one of two enantiotopic functional groups in the substrate. The chiral catalyst differentiates between these groups, leading to the preferential formation of one enantiomer of the product. chinesechemsoc.org Pyrrolidine-based catalysts can achieve this by forming a transient chiral intermediate, such as an iminium ion or an enamine, which then undergoes a stereoselective transformation. acs.orgresearchgate.net

For example, the desymmetrization of meso-aziridines can be achieved using a palladium catalyst in conjunction with a chiral diphosphine ligand, leading to the formation of enantioenriched chiral amines. nih.gov Similarly, the enzymatic desymmetrization of meso-N-Boc-2,5-cis-disubstituted pyrrolidines using ester hydrolysis or transesterification yields monoesters with high enantiomeric excess. researchgate.net

Table 2: Examples of Desymmetrization Reactions

| Substrate Type | Catalyst/Reagent | Product Type | Ref. |

| Maleimides | Oxazaborolidine catalyst | Chiral pyrrolam A | nih.gov |

| meso-Aziridines | Diphosphine-palladium(II) catalyst | Enantioenriched chiral amines | nih.gov |

| meso-N-Boc-2,5-cis-disubstituted pyrrolidines | Enzymes (e.g., lipases) | Chiral monoesters | researchgate.net |

The pyrrolidine scaffold is a versatile platform for designing catalysts that can control both regioselectivity and stereoselectivity in chemical reactions. nih.gov The substituents on the pyrrolidine ring, particularly at the C2 position, can significantly influence the puckering of the ring and its basicity, thereby affecting its catalytic activity and selectivity. nih.gov

In 1,3-dipolar cycloaddition reactions, the choice of the pyrrolidine-derived catalyst and the dipolarophile determines the regio- and stereoselectivity of the resulting heterocyclic products. nih.gov For instance, stereo- and regioselective reactions between azomethine ylides (generated in situ from isatin (B1672199) and proline derivatives) and a cholesterol-based dipolarophile yield spiro-pyrrolidine derivatives as single isomers. nih.gov

The steric and electronic properties of the substituents on the pyrrolidine catalyst are crucial for achieving high levels of stereocontrol. nih.govnih.gov The bulky tert-butyl group in 1-(2-(tert-butyl)phenyl)pyrrolidine, for example, can create a well-defined chiral pocket around the active site, forcing the substrate to adopt a specific orientation and leading to a highly stereoselective outcome. nih.gov In the palladium-catalyzed aerobic oxidative cyclization of alkenes with tethered tert-butanesulfinamides, the chiral sulfinyl group directs the stereochemical course of the reaction, affording enantiopure 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov

Functional Group Transformations and Derivatizations of Pyrrolidine Scaffolds

The pyrrolidine ring is a common motif in many biologically active compounds and serves as a versatile scaffold for the synthesis of diverse molecular architectures. nih.govnih.gov Various synthetic methods have been developed for the functionalization and derivatization of the pyrrolidine core.

One common approach is the 1,3-dipolar cycloaddition reaction, which allows for the construction of complex pyrrolidine-containing heterocycles. nih.govacs.org This method involves the reaction of an azomethine ylide with an alkene to form a pyrrolidine ring. The regioselectivity and stereoselectivity of this reaction can be controlled by the choice of reactants and reaction conditions. acs.org

Another strategy for modifying the pyrrolidine scaffold is through transition-metal-catalyzed reactions. nih.gov For example, a skeletal editing method has been developed to insert a nitrogen atom directly into the pyrrolidine ring, converting it into a tetrahydropyridazine scaffold under mild conditions. sciencenet.cnsina.cn This transformation provides access to nitrogen-rich heterocycles that are valuable in medicinal chemistry. sciencenet.cnsina.cn

Derivatization techniques are also employed to modify the functional groups on the pyrrolidine ring or on substituents attached to it. researchgate.netmdpi.comresearchgate.net For instance, tert-butyldiphenylsilyl (TBDPS) derivatization can be used to protect hydroxyl and carboxyl groups, facilitating analysis by liquid chromatography and mass spectrometry. researchgate.net

Influence of Steric and Electronic Effects from the tert-Butyl Substituent on Reactivity

The tert-butyl group, being a bulky and electron-donating substituent, exerts significant steric and electronic effects on the reactivity of the molecule to which it is attached. wikipedia.orgyoutube.comacs.orgacs.orgrsc.org In the context of this compound, these effects play a crucial role in its catalytic activity and selectivity.

Steric Effects:

The large size of the tert-butyl group creates steric hindrance around the nitrogen atom of the pyrrolidine ring and the ortho position of the phenyl ring. youtube.com This steric bulk can:

Influence conformational preferences: It can lock the conformation of the molecule, which is beneficial in asymmetric catalysis for creating a well-defined chiral environment. nih.gov

Direct the approach of reactants: In catalytic reactions, the steric hindrance can block one face of the catalyst, forcing the substrate to approach from the less hindered side, thus controlling the stereochemical outcome. acs.orgyoutube.com

Affect reaction rates: In some cases, extreme steric hindrance can slow down or even prevent a reaction from occurring. nih.gov

Electronic Effects:

The tert-butyl group is an electron-donating group through an inductive effect. wikipedia.org This electronic effect can:

Increase the nucleophilicity of the pyrrolidine nitrogen: By donating electron density, the tert-butyl group can make the nitrogen atom more nucleophilic and basic. nih.gov

Influence the electronic properties of the phenyl ring: The electron-donating nature of the tert-butyl group can affect the reactivity of the aromatic ring in reactions such as electrophilic aromatic substitution. youtube.com

Stabilize charged intermediates: The electron-donating character can help to stabilize adjacent carbocations or other electron-deficient species that may form during a reaction.

The combination of these steric and electronic effects makes this compound and related structures valuable in asymmetric catalysis, where fine-tuning of the catalyst's steric and electronic properties is essential for achieving high efficiency and selectivity. acs.org

Catalytic Applications of 1 2 Tert Butyl Phenyl Pyrrolidine Derivatives

Organocatalysis Utilizing Pyrrolidine-Based Chiral Catalysts

Asymmetric organocatalysis, a field that uses small, metal-free organic molecules to catalyze chemical reactions, has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. beilstein-journals.orgnih.gov Chiral pyrrolidine (B122466) derivatives have been at the forefront of this development since its inception. mdpi.com The natural amino acid L-proline, which features a pyrrolidine ring, is considered a foundational organocatalyst. nih.govwikipedia.org Its successful use in the Hajos–Parrish–Eder–Sauer–Wiechert reaction in the 1970s and the subsequent rediscovery and expansion by List, Barbas, and MacMillan in 2000 marked the beginning of modern organocatalysis. nih.govnih.gov

The catalytic power of pyrrolidine-based organocatalysts often stems from their ability to activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. youtube.com The inherent chirality of the catalyst backbone then directs the approach of the second reactant, leading to the formation of one enantiomer of the product in excess. mdpi.com Researchers have developed a vast array of synthetic pyrrolidine catalysts, modifying the substitution pattern on the ring to fine-tune reactivity and selectivity for a wide range of transformations. mdpi.com

Pyrrolidine-based organocatalysts have proven exceptionally effective in a multitude of enantioselective transformations. mdpi.com One of the most significant breakthroughs was the development of diarylprolinol silyl (B83357) ethers by Jørgensen and Hayashi in 2005, which are highly efficient for the asymmetric functionalization of aldehydes. nih.govnih.gov These catalysts have been applied to a wide variety of reactions, including Michael additions, aldol (B89426) reactions, and α-functionalizations.

For instance, new pyrrolidine-based organocatalysts with bulky substituents have been synthesized and tested in the Michael addition of aldehydes to nitroolefins. beilstein-journals.org These catalysts can create a sterically hindered environment around the reactive center, effectively controlling the stereochemical outcome. beilstein-journals.org In one study, the reaction between trans-β-nitrostyrene and 3-phenylpropionaldehyde was catalyzed by various pyrrolidine derivatives, achieving high yields and moderate to good enantioselectivities. beilstein-journals.org

Similarly, porous organic polymers (POPs) incorporating chiral pyrrolidine units have been developed as heterogeneous organocatalysts. rsc.orgresearchgate.net These materials offer the advantages of high stability, large surface area, and easy recovery and reuse. A pyrrolidine-based chiral porous polymer (Py-CPP) has been shown to be a highly effective catalyst for the asymmetric Michael addition of cyclohexanone (B45756) to nitroolefins in water, affording products with excellent yields and enantioselectivities (up to 99% ee). rsc.orgresearchgate.net

The direct asymmetric aldol reaction, a powerful carbon-carbon bond-forming reaction, is another area where pyrrolidine catalysts excel. nih.gov Bifunctional organocatalysts, which contain both a secondary amine to form an enamine and a hydrogen-bond donor group (like an amide or sulfonamide) to activate the electrophile, have been designed for this purpose. nih.govmdpi.com For example, N-prolyl sulfinamides and phthalimido-prolinamides have been developed to promote the enantioselective direct aldol reaction of aromatic aldehydes with ketones, often under solvent-free conditions. nih.govmdpi.com

Table 1: Enantioselective Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene Catalyzed by Pyrrolidine Organocatalysts beilstein-journals.orgReaction Conditions: 10 mol% catalyst in CH2Cl2 at room temperature for 7 hours.

| Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn) (%) | Enantiomeric Excess (anti) (%) |

| OC1 | 99 | 70:30 | 68 | 44 |

| OC2 | 98 | 75:25 | 69 | 63 |

| OC3 | 95 | 78:22 | 68 | 50 |

| OC4 | 99 | 75:25 | 68 | 57 |

Desymmetrization of meso-compounds is a powerful strategy for the rapid construction of chiral molecules. nih.govnih.gov Pyrrolidine-based organocatalysts have been successfully employed in these transformations, particularly in the enantioselective acylation of meso-diols. nih.gov Chiral 4-pyrrolidinopyridine (B150190) (PPY) catalysts, which combine the highly nucleophilic PPY framework with a chiral pyrrolidine element, are effective in this regard. nih.gov

The design of these catalysts often introduces chiral elements far from the catalytically active pyridine (B92270) nitrogen to maintain high catalytic activity. nih.gov C₂-symmetric chiral PPY catalysts, in which the pyrrolidine ring bears amide groups at the C(2) and C(5) positions, have been developed and shown to play a key role in achieving asymmetric induction during acylation. nih.gov These catalysts have been applied to the desymmetrization of various meso-diols, including 1,2-cyclohexanediol (B165007) and 1,3-cyclohexanediol, with varying degrees of success. nih.gov For example, the desymmetrization of meso-1,3-cyclohexanediol with isobutyric anhydride (B1165640) using a C₂-symmetric PPY catalyst yielded the monoacylated product with moderate enantioselectivity. nih.gov

Beyond diols, the catalytic asymmetric desymmetrization of meso-aziridines provides a powerful route to valuable chiral nitrogen-containing building blocks. researchgate.net Organocatalytic approaches are increasingly being developed for these transformations, highlighting the versatility of pyrrolidine-based systems in creating complex stereochemical arrays from symmetrical precursors. researchgate.net

Table 2: Asymmetric Desymmetrization of meso-1,3-Cyclohexanediol via Enantioselective Acylation nih.govReaction Conditions: Substrate treated with isobutyric anhydride in the presence of the catalyst.

| Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| 4 | 0 | 66 | 48 |

| 4 | -40 | 38 | 47 |

| 11 | 20 | 69 | 31 |

| 12a | 20 | 61 | 19 |

| 12b | 20 | 48 | 20 |

| 14 | 20 | 63 | 24 |

Role of Pyrrolidine Derivatives as Ligands in Metal-Catalyzed Processes

In addition to their role as organocatalysts, chiral pyrrolidine derivatives are widely used as ligands in asymmetric metal-catalyzed reactions. mdpi.comnih.gov In this context, the pyrrolidine scaffold coordinates to a metal center, creating a chiral environment that directs the stereochemical course of the reaction. youtube.com The modular nature of pyrrolidine synthesis allows for the fine-tuning of steric and electronic properties of the ligand to optimize catalytic performance. nih.gov

A notable example is the use of pyrrolidine-containing ferrocene (B1249389) ligands in rhodium-catalyzed asymmetric hydrogenation. nih.gov A series of these ligands, possessing planar, central, and axial chirality, have been synthesized and applied to the hydrogenation of substrates like α-dehydroamino acid esters and α-aryl enamides. nih.gov These catalyst systems have achieved outstanding results, with full conversions and excellent enantioselectivities (up to >99.9% ee). nih.gov

Gold(I) catalysis is another area where pyrrolidine-based ligands have made a significant impact. nih.gov Due to the linear coordination preference of gold(I), achieving high enantioselectivity is challenging. However, ligands that incorporate a C₂-symmetric 2,5-diarylpyrrolidine unit have been developed. nih.gov These chiral gold(I) complexes have proven effective in intramolecular [4+2] cycloadditions and atroposelective cyclizations, with non-covalent interactions between the substrate and the ligand's chiral pocket being crucial for stereoinduction. nih.gov

Furthermore, pyrrolidine derivatives are integral components of pincer ligands, which are tridentate ligands that bind to a metal in a meridional fashion. youtube.com A 2,5-bis(diethylaminomethyl)pyrrole ligand, for example, can coordinate to metals like nickel, palladium, or ruthenium to form stable organometallic complexes intended for catalytic applications such as the hydrogenation of ketones. youtube.com

Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation Using a Pyrrolidinyl Ferrocene-Based Ligand nih.gov

| Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |

| Methyl (Z)-2-acetamido-3-phenylacrylate | N-Acetyl-L-phenylalanine methyl ester | >99 | >99.9 |

| Methyl (Z)-2-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | >99 | >99.9 |

| (E)-N-(1-phenylvinyl)acetamide | N-(1-phenylethyl)acetamide | >99 | 97.7 |

Utilization as Chiral Auxiliaries in Asymmetric Synthesis Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Chiral pyrrolidine derivatives have been employed as effective chiral controllers in various asymmetric syntheses. worktribe.com

The use of N-tert-butanesulfinamide as a chiral auxiliary is a well-established strategy in asymmetric synthesis. nih.govworktribe.com While not a pyrrolidine itself, this auxiliary has been instrumental in the diastereoselective synthesis of chiral pyrrolidines. For example, chiral N-tert-butanesulfinyl imines can undergo a Tsuji-Trost allylation, followed by further transformations and cyclization, to afford highly substituted pyrrolidine scaffolds with excellent diastereoselectivity. worktribe.com

More directly, pyrrolidine-containing structures themselves can act as the chiral auxiliary. C₂-symmetrical 2,5-disubstituted pyrrolidines, which are important as ligands, can also serve as chiral auxiliaries. acs.org Their synthesis often starts from the chiral pool or involves an asymmetric catalytic step. acs.org For instance, the renowned Evans oxazolidinone auxiliaries, while not pyrrolidines, set a precedent for using chiral heterocyclic compounds to control stereochemistry in aldol reactions, a principle that extends to other nitrogen-containing ring systems. researchgate.net The development of synthetic routes to enantiopure pyrrolidines, such as through the desymmetrization of oxetanes using a tert-butylsulfinamide auxiliary, further enables their potential application as building blocks and auxiliaries in complex synthesis. nih.gov

Derivatization and Analogue Synthesis Strategies for 1 2 Tert Butyl Phenyl Pyrrolidine

Systematic Modifications of the Pyrrolidine (B122466) Ring System

Modifications to the pyrrolidine ring of 1-(2-(tert-butyl)phenyl)pyrrolidine are undertaken to investigate the impact of ring stereochemistry, substitution, and size on the compound's properties. These modifications can range from simple substitutions to more complex ring contractions and expansions.

One innovative approach to pyrrolidine synthesis involves the photo-promoted ring contraction of pyridines using a silylborane. osaka-u.ac.jpnih.gov This method allows for the creation of pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can then be further functionalized. osaka-u.ac.jpnih.gov This strategy offers a pathway to novel pyrrolidine core structures that could be N-arylated with a 2-tert-butylphenyl group. The reaction demonstrates broad substrate scope and high functional group compatibility, making it a versatile tool for generating diverse pyrrolidine building blocks. osaka-u.ac.jpnih.gov

Another strategy for modifying the pyrrolidine ring is through the selective synthesis of pyrrolidin-2-ones from piperidine (B6355638) derivatives. rsc.org This ring contraction method involves a cascade reaction that can be tailored to produce either pyrrolidin-2-ones or 3-iodopyrroles. rsc.org Such transformations provide access to oxidized and functionalized pyrrolidine rings that can be subsequently attached to the 2-tert-butylphenyl moiety.

Furthermore, the synthesis of N-substituted pyrrolidine derivatives bearing other heterocyclic rings, such as a 1,2,4-triazole, has been reported. nih.gov This involves the ring-opening of an epoxide precursor, followed by functionalization and deprotection to yield a pyrrolidine core ready for N-arylation. nih.gov This approach allows for the introduction of diverse heterocyclic systems onto the pyrrolidine ring, significantly altering the steric and electronic properties of the final molecule.

| Modification Strategy | Starting Material | Key Reagents | Product Skeleton | Reference |

| Photo-promoted Ring Contraction | Pyridines | Silylborane | 2-Azabicyclo[3.1.0]hex-3-ene | osaka-u.ac.jpnih.gov |

| Ring Contraction/Functionalization | N-substituted Piperidines | - | Pyrrolidin-2-one or 3-Iodopyrrole | rsc.org |

| Heterocyclic Ring Attachment | Epoxide Precursor | Benzoyl chlorides, Benzyl bromides | Pyrrolidine with 1,2,4-triazole | nih.gov |

Diversification and Functionalization of the Phenyl Substituent

Altering the substitution pattern on the phenyl ring of this compound is a common strategy to modulate its biological activity and physicochemical properties. This can involve the introduction of various electron-donating or electron-withdrawing groups, as well as altering the position of the bulky tert-butyl group.

Research into related compounds, such as (1',2'-trans)-3-phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-ones, has demonstrated the synthesis of analogues with different phenyl substitutions, such as 3,4-dichlorophenyl derivatives. nih.gov These modifications are typically achieved by starting with an appropriately substituted aniline (B41778) or phenyl-containing building block, which is then coupled with the pyrrolidine moiety.

The synthesis of meta-carbonyl phenols and anilines provides a potential route to introduce functional groups at the meta position of the phenyl ring. nih.gov This method involves the oxidation of a cyclohexyl(phenyl)methanone precursor, which could be adapted for the 2-tert-butylphenyl system. nih.gov

Furthermore, the synthesis of compounds like 1-(4-Bromo-2-(tert-butyl)phenyl)-1H-pyrrole-2,5-dione highlights a direct method for halogenation of the phenyl ring, providing a handle for further cross-coupling reactions to introduce a wide array of substituents. pharmaffiliates.com

| Functionalization | Example Precursor/Analogue | Significance | Reference |

| Halogenation | 1-(4-Bromo-2-(tert-butyl)phenyl)-1H-pyrrole-2,5-dione | Introduction of a handle for cross-coupling reactions. | pharmaffiliates.com |

| Di-substitution | 3,4-Dichlorophenyl analogues of phenylpyrrolidines | Modulation of electronic properties and lipophilicity. | nih.gov |

| Carbonyl Introduction | meta-Carbonyl phenols and anilines | Introduction of a key functional group for further derivatization. | nih.gov |

Introduction of Diverse Functionalities into the this compound Framework

The introduction of diverse functional groups onto the this compound scaffold is crucial for fine-tuning its properties. These functionalities can include carbonyls, carboxylic acids, halogens, and nitroxide groups, each imparting unique chemical characteristics.

Carbonyls and Carboxylic Acids: The synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved through organocatalytic enantioselective Michael addition reactions. rsc.org This provides a route to introduce a carboxylic acid group at the 3-position of the pyrrolidine ring. Similarly, methods for preparing pyrrolidine-2-carboxylic acid derivatives are also established, often involving the use of protecting groups and catalytic hydrogenation. google.com The introduction of a carboxylic acid group can enhance water solubility and provide a point for further amide or ester formation. The synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate demonstrates the introduction of a thiol ester, which is a versatile intermediate for various transformations. uomphysics.net

Halogens: Halogenated derivatives, such as those containing bromine or fluorine, are valuable for their potential to alter biological activity and as intermediates for further synthetic modifications. The synthesis of 1-(4-Bromo-2-(tert-butyl)phenyl)-1H-pyrrole-2,5-dione is a direct example of introducing a bromine atom onto the phenyl ring. pharmaffiliates.com Fluorinated analogues, such as (R)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate, have also been synthesized, highlighting the feasibility of incorporating fluorine into the phenyl ring. synblock.com